![molecular formula C19H15ClN2OS B2957250 7-氯-2-(4-乙基苯基)-3H-色烯并[2,3-d]嘧啶-4(5H)-硫酮 CAS No. 899353-99-2](/img/no-structure.png)

7-氯-2-(4-乙基苯基)-3H-色烯并[2,3-d]嘧啶-4(5H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

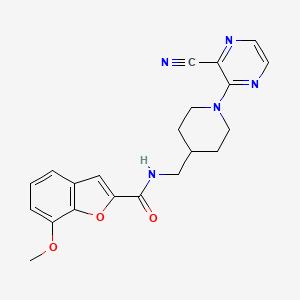

Pyrrolo[2,3-d]pyrimidines are a class of compounds that have shown potential in various fields due to their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . One common method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyrrole ring . The exact structure of “7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” would depend on the positions of the substituents on these rings.Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, has a boiling point of 382.9±31.0 °C and a density of 1.176±0.06 g/cm3 .科学研究应用

化学传感器开发

一项重大应用涉及化学传感器的开发。例如,色烯并[d]嘧啶衍生物已被合成用于检测金属离子。一项研究描述了使用催化过程合成这些衍生物,并展示了它们作为比色化学传感器(特别是强调对 Hg2+ 离子的敏感性)的应用。该化学传感器在溶液中与 Hg2+ 相互作用后表现出明显的颜色变化,表明其在环境监测和安全评估中的潜力 (Jamasbi 等人,2021)。

合成和药物化学

色烯并[2,3-d]嘧啶-4(5H)-硫酮衍生物在合成和药物化学中的多功能性也值得注意。研究开发了在环境条件下合成各种取代衍生物的无催化剂方法,突出了该方法的简单性和效率 (Brahmachari & Nayek, 2017)。此外,衍生物已对其抗菌活性进行了评估,其中一些对多种细菌和真菌菌株表现出显着作用,表明它们作为开发新型抗菌剂的先导化合物的潜力 (Kamdar 等人,2011)。

光学和电子应用

另一项研究使用密度泛函理论 (DFT) 探索了硫代嘧啶衍生物(包括与色烯并[2,3-d]嘧啶骨架相关的衍生物)的结构、电子和光学性质。这些发现强调了这些化合物在非线性光学 (NLO) 和光电子学中的潜在应用,表明它们由于其相当大的 NLO 特性而适用于高科技应用 (Hussain 等人,2020)。

绿色化学和环保合成

对环保合成方法的重视导致了使用绿色催化剂和溶剂来生产色烯并[2,3-d]嘧啶衍生物。例如,新颖的合成方法利用离子液体和单宁酸作为生态安全催化剂,提供了诸如优异的产率、温和的条件和避免有毒金属催化剂等优势。这些方法不仅符合绿色化学原理,而且还为以环境负责的方式合成药理学相关的化合物开辟了途径 (Nikalje 等人,2017), (Puvithra & Parthiban, 2020)。

作用机制

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target specific kinases involved in disease pathways . These kinases play a crucial role in cell signaling and can influence cell growth, survival, and differentiation.

Mode of Action

By introducing specific functional groups and modifications, researchers can tailor similar compounds to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

Similar compounds have been shown to inhibit protein tyrosine kinases , which play a critical role in cell signaling pathways. Inhibition of these kinases can disrupt cell growth and proliferation, potentially leading to cell death.

Pharmacokinetics

Similar compounds have demonstrated better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the condensation of 4-ethylphenylacetic acid with 2-amino-4-chloro-6-methylpyrimidine-5-thiol, followed by cyclization and chlorination reactions.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-amino-4-chloro-6-methylpyrimidine-5-thiol", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-amino-4-chloro-6-methylpyrimidine-5-thiol using thionyl chloride as a condensing agent to form 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione intermediate.", "Step 2: Cyclization of the intermediate using sodium hydroxide as a base to form the desired product.", "Step 3: Chlorination of the product using hydrochloric acid and thionyl chloride in ethanol to obtain the final product." ] } | |

CAS 编号 |

899353-99-2 |

分子式 |

C19H15ClN2OS |

分子量 |

354.85 |

IUPAC 名称 |

7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24) |

InChI 键 |

DANCBXARZHQRSL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)

![1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea](/img/structure/B2957184.png)

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)